2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-11-13-5-7(17-11)6-16-9-4-2-1-3-8(9)10(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAGJCCVJCZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377402 | |
| Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-91-4 | |
| Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Retrosynthetic Analysis
The target molecule can be dissected into two key intermediates:
- 2-Chloro-1,3-thiazol-5-ylmethanol : Serves as the thiazole-bearing electrophile.
- 2-Hydroxybenzoic acid : Provides the benzoic acid core.
Coupling these subunits via an ether linkage, followed by functional group interconversion, forms the basis of the synthetic strategy.
Stepwise Synthesis
Synthesis of 2-Chloro-1,3-thiazol-5-ylmethanol
The thiazole ring is constructed via heterocyclization of thiourea derivatives with α-chloroketones. A representative procedure involves:
- Chloroacetylation : Reacting 2-amino-4-chlorobenzenethiol with chloroacetonitrile in dimethylformamide (DMF) at 80°C for 3 hours.
- Cyclization : Treating the intermediate with thioacetamide in ethanol under reflux, yielding 2-chloro-1,3-thiazole-5-carbaldehyde.
- Reduction : Reducing the aldehyde to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C.
Typical Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | ClCH₂CN, DMF | DMF | 80°C | 3 h | 75% |
| 2 | Thioacetamide, EtOH | Ethanol | Reflux | 5 h | 68% |
| 3 | NaBH₄, MeOH | Methanol | 0°C | 1 h | 85% |
Alkoxylation of 2-Hydroxybenzoic Acid
The hydroxyl group of salicylic acid is functionalized via nucleophilic substitution:
- Protection : Methylation of the carboxylic acid using dimethyl sulfate (DMS) in alkaline conditions.
- Etherification : Reacting the protected 2-hydroxybenzoate with 2-chloro-1,3-thiazol-5-ylmethanol in the presence of potassium carbonate (K₂CO₃) in DMF at 50°C for 6 hours.
Optimization Insights :
- Solvent Choice : DMF enhances nucleophilicity of the hydroxyl group, improving coupling efficiency.
- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by minimizing side reactions.
Oxidation of the Aldehyde Intermediate
The aldehyde group in the coupled product is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media:
- Reaction Setup : Dissolve 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde in a mixture of acetic acid and sulfuric acid (3:1).
- Oxidation : Add KMnO₄ portionwise at 60°C, stirring until complete conversion (monitored by TLC).
- Workup : Neutralize with sodium hydroxide (NaOH), extract with ethyl acetate, and purify via recrystallization from ethanol/water.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | <60°C: Incomplete oxidation |
| KMnO₄ Stoichiometry | 1.2 equiv | >1.5 equiv: Overoxidation |
| Acid Strength | 10% H₂SO₄ | Lower concentration: Slower reaction |
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity:
| Compound | Retention Time (min) | Area (%) |
|---|---|---|
| Aldehyde Intermediate | 12.3 | 97.5 |
| Benzoic Acid Product | 9.8 | 98.2 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
- Microreactor Design : Tubular reactor (ID = 1 mm) with PTFE tubing.
- Residence Time : 15 minutes for alkoxylation at 50°C.
- Throughput : 5 kg/day with >90% yield.
Waste Management Strategies
- Solvent Recovery : Distillation recovers >85% DMF for reuse.
- MnO₂ Byproduct : Neutralized with NaHSO₃ and filtered as non-hazardous sludge.
Challenges and Mitigation Strategies
Competitive Side Reactions
- Thiazole Ring Hydrolysis : Minimized by maintaining pH < 3 during oxidation.
- Ether Cleavage : Avoided by using anhydrous conditions during alkoxylation.
Polymorphism in Crystallization
- Solvent Screening : Ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c).
- Seeding Technique : Introduces desired crystal form, reducing batch variability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The thiazole ring and benzoic acid moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazole or benzoic acid moieties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess potent activity against resistant strains of bacteria, suggesting that this compound could be further explored for antibiotic development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and inflammatory bowel disease.
Research Findings :
In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in anti-inflammatory therapies .
Pesticide Development
The unique structure of this compound makes it a valuable candidate in the development of new pesticides. Its thiazole moiety is known to enhance biological activity against pests.
Field Trials :
Field trials have indicated that formulations containing this compound exhibit effective pest control while being less harmful to beneficial insects compared to traditional pesticides .
Polymer Additives
The compound's chemical properties allow it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers.
Application Example :
Research has shown that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to degradation under UV light exposure .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights critical differences between 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid and analogous compounds:
Key Observations :
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) often exhibit enhanced π-π stacking and hydrogen bonding, impacting crystallinity and stability .
- Substituent Position : The position of the chloro group (e.g., C2 in thiazole vs. C5 in benzothiazole) alters electronic distribution and steric effects.
- Linker Groups : Methoxy linkers (as in the target compound) provide flexibility, whereas acetamido or direct bonds (e.g., ) may restrict conformational mobility.
Physicochemical Properties
- Solubility : Benzoic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituents. For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid has a melting point of 139.5–140°C, suggesting crystalline stability . The target compound’s -Cl group may lower solubility compared to -CH₃ analogs.
- Metabolic Stability : Chloro substituents often reduce metabolic oxidation rates, as seen in Kresoxim-methyl metabolites (), where Phase II conjugation is prevalent .
Biological Activity
Introduction
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H8ClNO3S |
| CAS Number | 886360-91-4 |
| Average Mass | 269.7 g/mol |
| InChI Key | ZPDAGJCCVJCZJT-UHFFFAOYSA-N |
Target of Action
The compound primarily interacts with various biological targets due to its thiazole structure. Thiazole derivatives can modulate enzyme activity and influence cellular processes by binding to specific receptors or enzymes.
Mode of Action
Research indicates that thiazole derivatives may exert their effects by:
- Inhibiting enzyme activity associated with metabolic pathways.
- Interfering with cell signaling mechanisms.
- Inducing apoptosis in cancer cells.
Biochemical Pathways
The compound is believed to impact several biochemical pathways, including:
- Antimicrobial Activity : Inhibition of bacterial cell wall synthesis.
- Antifungal Activity : Disruption of fungal cell membrane integrity.
- Anticancer Activity : Induction of apoptosis through caspase activation.
Antimicrobial Activity
In a study examining the antimicrobial properties of thiazole derivatives, this compound demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Antifungal Activity
The compound has also shown promising antifungal activity in vitro against Candida species. The mechanism appears to involve the disruption of ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through mitochondrial pathway activation and caspase cascade initiation. The compound exhibited a dose-dependent response, with IC50 values indicating potent cytotoxicity against breast and lung cancer cells .
Case Studies
- Inhibition of Plasmodium Metabolism : A study explored the inhibition of Plasmodium enzymes crucial for malaria survival. The compound showed potential in disrupting metabolic pathways essential for parasite growth, indicating its role as a lead compound in antimalarial drug development .
- Synergistic Effects : In combination therapy studies with artemisinin, this compound enhanced the efficacy of treatment against resistant malaria strains, suggesting synergistic effects that could be exploited for improved therapeutic outcomes .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a substituted thiazole intermediate with a benzoic acid derivative. Key steps include:
- Nucleophilic Substitution : Reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with a hydroxylated benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use recrystallization or preparative HPLC to isolate the product. Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products .
- Yield Improvement : Employ catalytic methods (e.g., phase-transfer catalysts) or microwave-assisted synthesis to enhance efficiency .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
SCXRD is critical for confirming the spatial arrangement of the thiazole and benzoic acid moieties. Best practices include:
- Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
- Data Collection : Employ a synchrotron source for high-resolution data, especially if the crystal is small or weakly diffracting.
- Refinement : Use SHELXL (via Olex2 or SHELXTL) for structure solution, incorporating restraints for disordered atoms (e.g., the thiazole ring) . Validate hydrogen bonding interactions (e.g., carboxylic acid dimerization) to confirm packing behavior .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR data be interpreted?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify key signals:
- Thiazole protons (δ 7.5–8.5 ppm for aromatic H).
- Methoxy benzoic acid protons (δ 3.8–4.2 ppm for –OCH₂–).
- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functional groups.
- Discrepancy Resolution : If signals overlap (e.g., thiazole vs. aromatic protons), use 2D NMR (COSY, HSQC) or compare with computed spectra (DFT) . Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Advanced: How can this compound serve as a ligand in coordination polymers, and what structural features influence metal-binding selectivity?
Methodological Answer:
- Ligand Design : The benzoic acid group provides a carboxylate binding site for metals (e.g., Zn²⁺, Cu²⁺), while the thiazole moiety can participate in π–π stacking or auxiliary interactions .
- Coordination Modes : Test pH-dependent deprotonation (carboxylic acid → carboxylate) to modulate binding. For example:
- At pH 7–8, the carboxylate bridges metal centers to form 1D/2D networks.
- At lower pH, protonation reduces coordination capacity, favoring discrete complexes .
- Characterization : Use PXRD and SCXRD to determine topology, complemented by TGA to assess thermal stability .
Advanced: What computational strategies are effective in predicting the bioactivity of this compound against enzyme targets (e.g., kinases or oxidoreductases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Prioritize targets with conserved thiazole-binding residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze hydrogen bonds between the carboxylic acid group and catalytic lysine/arginine residues .
- SAR Analysis : Modify the thiazole substituents (e.g., replace Cl with F or CF₃) and compare computed binding affinities to guide synthetic priorities .
Basic: How can researchers mitigate hydrolysis or degradation of the thiazole ring during in vitro assays?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Buffer Optimization : Use neutral pH buffers (PBS, pH 7.4) and avoid nucleophilic agents (e.g., Tris base).
- Storage : Lyophilize the compound and store at –20°C under inert atmosphere (N₂ or Ar) .
Advanced: What strategies validate the compound’s role in modulating fatty acid metabolism, as suggested by structural analogs?
Methodological Answer:
- In Vitro Models : Use HepaRG cells or primary hepatocytes treated with oleic acid/palmitate to induce steatosis. Dose with 10–100 µM compound and measure triglyceride accumulation via Oil Red O staining .
- Mechanistic Studies : Perform qPCR/Western blotting for PPARα/γ and CPT1A to assess fatty acid oxidation pathways. Compare with GW4064 (a known PPARα agonist) as a positive control .
- Metabolomics : Use LC-MS to profile acyl-carnitines, confirming shifts in β-oxidation flux .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
